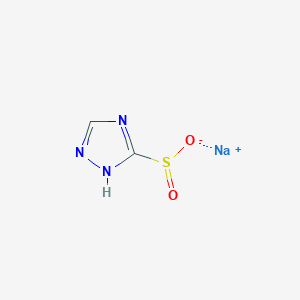

Sodium 1H-1,2,4-triazole-5-sulfinate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H2N3NaO2S |

|---|---|

Molecular Weight |

155.11 g/mol |

IUPAC Name |

sodium;1H-1,2,4-triazole-5-sulfinate |

InChI |

InChI=1S/C2H3N3O2S.Na/c6-8(7)2-3-1-4-5-2;/h1H,(H,6,7)(H,3,4,5);/q;+1/p-1 |

InChI Key |

ICXILAHJORBEFK-UHFFFAOYSA-M |

Canonical SMILES |

C1=NNC(=N1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 1h 1,2,4 Triazole 5 Sulfinate and Analogous Systems

Approaches to the Formation of 1,2,4-Triazole-Substituted Sulfinate Salts

The generation of 1,2,4-triazole-substituted sulfinate salts can be approached through direct synthesis of the sulfinate moiety on a pre-formed triazole ring or by preparing a suitable triazole derivative that can be readily converted to the target sodium salt.

Direct Synthesis Strategies for the Sulfinate Moiety

Direct introduction of a sulfinate group at the C5 position of the 1,2,4-triazole (B32235) ring is a challenging transformation. A more common and practical approach involves the preparation of a more stable precursor, such as a sulfonyl chloride, which is then reduced to the corresponding sulfinate.

A plausible and widely practiced method for synthesizing sulfinates is the reduction of sulfonyl chlorides. nih.govgoogle.comgoogle.com For the synthesis of Sodium 1H-1,2,4-triazole-5-sulfinate, a key intermediate would be 1H-1,2,4-triazole-5-sulfonyl chloride. The reduction of this sulfonyl chloride can be achieved using various reducing agents. A common method involves the use of sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium, often in the presence of a base like sodium bicarbonate to maintain a suitable pH. nih.gov Another effective reducing agent is zinc dust in the presence of sodium carbonate. nih.gov

The general reaction is as follows: R-SO₂Cl + Reductant → R-SO₂⁻ M⁺

| Reductant System | Solvent | Typical Conditions | Yield |

|---|---|---|---|

| Sodium sulfite (Na₂SO₃) / Sodium bicarbonate | Water | 70-80 °C | High |

| Zinc powder / Sodium carbonate | Water | Room Temperature | Good |

| Sodium borohydride | Ethanol (B145695)/Water | Varies | Good |

Methods for Sodium Salt Formation in 1,2,4-Triazole Chemistry

A direct method for the preparation of the sodium salt of 1,2,4-triazole involves reacting the heterocycle with a sodium-containing base. google.com Common bases for this purpose include sodium hydroxide (B78521), sodium methoxide, or sodium hydride in an appropriate solvent. For instance, treating 1H-1,2,4-triazole with sodium hydroxide in an aqueous solution can lead to the formation of the sodium salt. google.com The use of weaker solvation solvents can enhance the acidic properties of the triazole, facilitating the reaction with sodium or its organic derivatives. google.com

The preparation of an analytically pure 1H-1,2,4-triazole sodium salt can be achieved by reacting 1,2,4-triazole with sodium hydroxide in water, leading to the formation of a crystallohydrate which can be isolated and subsequently dried. google.com

| Base | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water | Room Temp. to heating | 1H-1,2,4-triazole sodium salt crystallohydrate |

| Sodium Methoxide (NaOMe) | Methanol (B129727) | Room Temperature | 1H-1,2,4-triazole sodium salt |

| Sodium Hydride (NaH) | THF, DMF | 0 °C to Room Temp. | 1H-1,2,4-triazole sodium salt |

Synthesis of 1,2,4-Triazole Precursors for Subsequent Sulfinate Introduction

Classical and Contemporary Methods for 1,2,4-Triazole Ring Formation

The 1,2,4-triazole ring can be synthesized through several established methods, often involving the condensation and cyclization of hydrazine (B178648) derivatives with various electrophiles. nih.govfrontiersin.org

Einhorn-Brunner Reaction: This classical method involves the reaction of a hydrazine with a diacylamine.

Pellizzari Reaction: This reaction involves the condensation of an acid hydrazide with an amide.

From Hydrazones and Amines: A metal-free intermolecular approach involves the reaction of hydrazones with amines under oxidative conditions to form the 1,2,4-triazole scaffold. isres.org

From Amidines: Amidines can serve as nitrogen sources and react with hydrazines in a one-pot, two-step process to produce 1,3,5-trisubstituted-1,2,4-triazoles. isres.org

From Aryl Diazonium Salts: Aryl diazonium salts can undergo [3+2] cycloaddition reactions with isocyanides, catalyzed by copper or silver, to yield disubstituted 1,2,4-triazoles. isres.org

| Precursors | Reagents/Conditions | Key Features |

|---|---|---|

| Hydrazine derivatives and electrophiles | Various | Most common and versatile method |

| Hydrazones and amines | Metal-free, oxidative conditions | Accessible starting materials, high yields |

| Carboxylic acids, hydrazines, and amidines | HATU, DIPEA, DMF | High regioselectivity, one-pot reaction |

| Aryl diazonium salts and isocyanides | Cu(II) or Ag(I) catalysis | Controlled regioselectivity |

Strategies for Derivatization to Incorporate Sulfur-Containing Fragments

Once the 1,2,4-triazole ring is formed, a sulfur-containing functional group must be introduced, typically at the C5 position, to serve as a precursor to the sulfinate. A common strategy is to first synthesize a 1,2,4-triazole-5-thione (mercaptotriazole), which can then be oxidized.

Synthesis of 1,2,4-Triazole-3-thiones: These compounds can be prepared by the reaction of acid hydrazides with isothiocyanates, followed by cyclization under basic conditions. nih.gov Another route involves the reaction of diacid hydrazides with carbon disulfide in a basic solution. nih.gov

Oxidation to Sulfonyl Chlorides: The triazolethione can be oxidized to the corresponding sulfonyl chloride. A typical method for this transformation is oxidative chlorination using chlorine in an acidic aqueous medium or other chlorinating agents like sodium hypochlorite (B82951) in the presence of hydrochloric acid. rsc.org

| Precursor | Reagent | Product |

|---|---|---|

| Acid Hydrazide | Isothiocyanate, Base | 1,2,4-Triazole-3-thione |

| Diacid Hydrazide | Carbon Disulfide, Base | 1,2,4-Triazole-3-thione |

| 1,2,4-Triazole-3-thione | Chlorine / HCl(aq) or NaOCl / HCl | 1,2,4-Triazole-3-sulfonyl chloride |

Optimization of Reaction Conditions and Process Considerations

The efficiency and success of synthesizing Sodium 1H-1,2,4-triazole-5-sulfinate are highly dependent on the optimization of reaction conditions at each synthetic step. numberanalytics.com

For Sulfonyl Chloride Reduction:

Temperature: While some reductions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Careful temperature control is necessary to prevent side reactions. numberanalytics.com

Solvent: The choice of solvent is critical for solubilizing the reactants. For reductions with inorganic salts like sodium sulfite, water is a common solvent. nih.gov

Concentration: The concentration of the reactants can influence the reaction rate and the ease of product isolation. numberanalytics.com

For Salt Formation:

Base Strength: The choice of base should be appropriate for the pKa of the triazole N-H proton. Stronger bases like sodium hydride may be necessary if weaker bases like sodium hydroxide are ineffective.

Solvent: Anhydrous solvents are required when using highly reactive bases like sodium hydride to prevent their decomposition.

General Process Considerations:

Scale-Up: Translating a laboratory-scale procedure to an industrial process requires careful consideration of factors like heat transfer, mass transfer, and process control to ensure consistent product quality and safety. numberanalytics.com

Purification: The purification of intermediates and the final product is crucial. Crystallization is a common method for purifying solid compounds like the target sodium salt.

| Parameter | Considerations for Optimization |

|---|---|

| Temperature | Balance reaction rate with selectivity; avoid decomposition of reactants or products. |

| Solvent | Ensure adequate solubility of reactants and reagents; minimize side reactions. |

| Concentration | Optimize for reaction rate and yield; facilitate product isolation. |

| Catalyst | If applicable, screen catalysts for activity and selectivity. |

| pH Control | Maintain optimal pH for reactions in aqueous media, such as sulfonyl chloride reduction. |

Influence of Solvent Systems and Reaction Media

The choice of solvent is a critical parameter in the synthesis of triazole derivatives, impacting reactant solubility, reaction kinetics, and in some cases, the regioselectivity of the reaction. For the synthesis of sulfonylated triazoles, a variety of solvents have been explored, with the optimal choice often depending on the specific synthetic route and catalyst employed. acs.org

In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1-sulfonyl-1,2,3-triazoles, water and toluene (B28343) have been identified as optimal solvents, leading to complete reactions in relatively short timeframes. acs.org Conversely, strongly coordinating solvents like acetonitrile (B52724) can suppress product formation by interacting with the copper catalyst. acs.org Dichloromethane and chloroform (B151607) have also been used, achieving complete conversion, albeit over longer reaction times. acs.org Mixed solvent systems, such as tert-butyl alcohol and water, have shown poorer conversions and selectivity in some instances. acs.org

For the synthesis of the 1,2,4-triazole sodium salt, a precursor to more complex derivatives, water is a key solvent, particularly when using sodium hydroxide as the substitution reagent. google.com The use of water can lead to the formation of a crystalline hydrate (B1144303), which facilitates isolation. google.com Other solvents, such as methanol and dimethylformamide, have also been employed in the synthesis of 1,2,4-triazole sodium salt, sometimes in mixtures. google.com The choice of solvent can also influence the physical form of the product, with some methods yielding powdered products while others can be controlled to produce granular forms by using solvents like water, alcohols, tetrahydrofuran, or dioxane during crystallization. google.com

The synthesis of various 1,2,4-triazole derivatives has been reported in a range of solvents including ethanol, dimethylformamide (DMF), and n-butanol, often with the addition of a catalyst such as glacial acetic acid. scispace.comchemmethod.com The following table summarizes the influence of different solvent systems on the synthesis of analogous triazole systems.

| Solvent System | Reactants/Reaction Type | Effect on Synthesis | Reference |

| Water | CuTC-catalyzed 1-sulfonyl triazole synthesis | Optimal solvent, complete reaction in 2 hours. | acs.org |

| Toluene | CuTC-catalyzed 1-sulfonyl triazole synthesis | Optimal solvent, complete reaction in 2 hours. | acs.org |

| Acetonitrile | Cu(I) coordinating solvent in triazole synthesis | Suppressed product formation. | acs.org |

| Dichloromethane | CuTC-catalyzed 1-sulfonyl triazole synthesis | Complete conversion after 5 hours. | acs.org |

| Chloroform | CuTC-catalyzed 1-sulfonyl triazole synthesis | Complete conversion after 5 hours. | acs.org |

| tert-Butyl alcohol:H2O (2:1) | CuAAC mixed cosolvent conditions | Poorer conversions and selectivity. | acs.org |

| Water | Synthesis of 1H-1,2,4-triazole Na salt with NaOH | Formation of analytically pure crystallohydrate. | google.com |

| Methanol | Synthesis of 1H-1,2,4-triazole Na salt | Used as a solvent for reaction and purification. | google.com |

| Methanol/Dimethylformamide | Synthesis of 1H-1,2,4-triazole Na salt | Alternative solvent mixture. | google.com |

| Ethanol | Condensation reactions for Schiff bases of 1,2,4-triazole | Effective solvent for the reaction. | chemmethod.com |

| n-Butanol | Hydrazinolysis of triazole derivatives | Suitable solvent for the reaction. | nih.gov |

Thermal and Pressure Parameters in Synthetic Protocols

Thermal conditions are a crucial aspect of synthesizing triazole compounds, with reaction temperatures often dictating the rate of reaction and the formation of desired products versus byproducts. The synthesis of 1,2,4-triazole sodium salt from formic acid, ammonia, and hydrazine hydrate involves a significant heating step, with temperatures reaching 120-180°C to facilitate the initial formation of the triazole ring. google.com Subsequent reaction with sodium hydroxide solution is typically carried out at a lower temperature range of 20-50°C. google.com

In the synthesis of 4-sulfonyl-1,2,3-triazoles, a three-component reaction of aromatic ketones, sodium sulfinates, and azides is conducted at a mild temperature of 35°C. mdpi.com However, other synthetic routes for sulfonylated triazoles may require higher temperatures. For instance, some copper-catalyzed cycloaddition reactions to form 1,5-disubstituted-1,2,3-triazoles are carried out at 115°C. nih.gov

The synthesis of various 1,2,4-triazole derivatives often involves refluxing the reaction mixture, indicating the necessity of elevated temperatures to drive the reactions to completion. For example, the formation of Schiff bases from 4-amino-1,2,4-triazole (B31798) and substituted acetophenones is achieved by refluxing in ethanol. chemmethod.com Similarly, the synthesis of certain triazol-3-one derivatives involves heating at 110-120°C. researchgate.net

Pressure is less frequently a specified parameter in the synthesis of these triazole systems, with most reactions being conducted at atmospheric pressure. However, the removal of solvents under reduced pressure is a common step in the workup and purification process. researchgate.net

The following table outlines the thermal parameters for the synthesis of analogous triazole systems.

| Reaction/Process | Temperature | Effect/Purpose | Reference |

| Formation of 1,2,4-triazole from formic acid, ammonia, and hydrazine hydrate | 120-180°C | Drives the formation of the triazole ring. | google.com |

| Reaction of 1,2,4-triazole with NaOH | 20-50°C | Formation of the sodium salt. | google.com |

| Synthesis of 4-sulfonyl-1,2,3-triazoles | 35°C | Mild conditions for the three-component reaction. | mdpi.com |

| Copper-catalyzed synthesis of 1,5-disubstituted-1,2,3-triazoles | 115°C | Elevated temperature for cycloaddition. | nih.gov |

| Synthesis of Schiff bases of 1,2,4-triazole | Reflux in ethanol | To drive the condensation reaction. | chemmethod.com |

| Synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives | 110-120°C | Heating in an oil bath to facilitate the reaction. | researchgate.net |

| Drying of 1H-1,2,4-triazole sodium salt crystallohydrate | 120-150°C | To obtain the anhydrous, analytically pure salt. | google.com |

Advanced Spectroscopic and Structural Characterization of Sodium 1h 1,2,4 Triazole 5 Sulfinate

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry for Confirmation of Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental formula of a compound. For Sodium 1H-1,2,4-triazole-5-sulfinate, the analysis would focus on detecting the sulfinate anion (C₂H₂N₃O₂S⁻).

The theoretical exact mass of the anion is calculated based on the most abundant isotopes of its constituent elements. By comparing this theoretical mass with the experimentally measured mass from an HRMS instrument (such as a Time-of-Flight (TOF) or Orbitrap analyzer), the elemental composition can be confirmed with a high degree of confidence, typically within a few parts per million (ppm). This technique is instrumental in distinguishing the target compound from isomers or compounds with similar nominal masses.

Table 1: Theoretical Isotopic Data for the 1H-1,2,4-triazole-5-sulfinate Anion

| Formula | Isotopic Mass (Da) |

| C₂H₂N₃O₂S⁻ | 132.9900 |

This table presents the theoretical monoisotopic mass of the anion. Experimental verification via HRMS would be required to confirm the elemental composition.

Hyphenated Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS) for Purity Assessment

To ensure the purity of a sample, mass spectrometry is often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most probable technique for analyzing Sodium 1H-1,2,4-triazole-5-sulfinate due to its salt-like, polar nature. The compound would first be separated from any impurities on an HPLC column, likely using a reverse-phase column and a polar mobile phase. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar and ionic compounds. The resulting data would provide a chromatogram showing the retention time of the main compound and any impurities, with corresponding mass spectra to identify each component. Method validation for similar triazole compounds often demonstrates high sensitivity, with limits of quantification (LOQ) in the low µg/kg range.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for non-volatile and thermally labile compounds like sodium salts. However, derivatization of the triazole sulfinate could potentially render it more volatile for GC-MS analysis if required. Studies on other triazole derivatives show that factors like polarity significantly affect chromatographic behavior under GC-MS conditions.

X-ray Diffraction Crystallography

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state.

Determination of Solid-State Molecular and Crystal Structure

Analysis of related triazole structures shows they frequently crystallize in monoclinic space groups like P2₁/c. The data obtained would include unit cell dimensions (a, b, c, α, β, γ) and the calculated density.

Table 2: Illustrative Crystal Data Parameters for a Triazole Derivative

| Parameter | Example Value (from a related triazole hydrate) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value would be determined |

| b (Å) | Value would be determined |

| c (Å) | Value would be determined |

| α (°) | 90 |

| β (°) | Value would be determined |

| γ (°) | 90 |

| Volume (ų) | Value would be determined |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Value would be determined |

Note: This table is for illustrative purposes, showing the type of data generated from an XRD experiment on a related compound. Specific values for Sodium 1H-1,2,4-triazole-5-sulfinate would require experimental analysis.

Analysis of Crystal Packing Features and Intermolecular Hydrogen Bonding Networks

Beyond the individual molecular structure, XRD provides insight into how molecules are arranged in the crystal lattice. This includes the analysis of non-covalent interactions that stabilize the crystal structure, such as hydrogen bonds and ionic interactions.

For Sodium 1H-1,2,4-triazole-5-sulfinate, key interactions would likely involve:

Ionic bonds between the negatively charged sulfinate group (R-SO₂⁻) and the sodium cation (Na⁺).

Hydrogen bonds involving the N-H proton of the triazole ring and the oxygen atoms of the sulfinate group of neighboring molecules. In the crystal structures of similar compounds, molecules are often linked by hydrogen bonds to form chains, layers, or more complex three-dimensional networks.

These packing features and intermolecular forces are critical in determining the physical properties of the solid, such as its melting point, solubility, and stability.

Chemical Reactivity and Synthetic Transformations Involving the 1h 1,2,4 Triazole 5 Sulfinate System

Reactivity at the Triazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, each with a lone pair of electrons, making them potential sites for electrophilic attack. However, their reactivity is not identical, leading to challenges and opportunities in regioselective functionalization. The 1H-1,2,4-triazole exists in two tautomeric forms, the 1H- and 4H-isomers, with the 1H form generally being more stable. nih.gov

Regioselective N-Alkylation Pathways and Mechanistic Insights

N-alkylation is a fundamental transformation for modifying the properties of the triazole core. The presence of three nitrogen atoms (N1, N2, and N4) means that alkylation can potentially lead to a mixture of isomers. The regiochemical outcome is highly dependent on the nature of the substituent on the triazole ring, the alkylating agent, the base, and the solvent system used. chemicalbook.comnih.gov

For unsubstituted 1H-1,2,4-triazole, alkylation often yields a mixture of N1 and N4 substituted products. chemicalbook.com However, for triazoles bearing a substituent at the C3 or C5 position, such as the sulfinate group, the electronic properties of that substituent play a crucial role in directing the alkylation. In S-substituted 1,2,4-triazoles, alkylation typically occurs at the N1 and N2 positions, with the N2 alkylated isomer often being the major product. nih.govnih.gov The electron-withdrawing nature of the sulfinate group at the C5 position is expected to decrease the electron density and nucleophilicity of the adjacent N1 and N4 atoms, potentially favoring alkylation at the more distant N2 position.

Studies on related S-protected 1,2,4-triazoles have shown that N2 alkylated isomers are preferentially formed. nih.gov The choice of base is also critical; for instance, using sodium ethoxide in ethanol (B145695) tends to favor N1 alkylation, while other conditions can lead to different isomer ratios. chemicalbook.com

Table 1: General Conditions for N-Alkylation of 1,2,4-Triazoles This table represents general findings for 1,2,4-triazole systems, as specific data for the 5-sulfinate derivative is not widely available.

| Alkylating Agent | Base | Solvent | Predominant Isomer(s) | Citation |

| Methyl sulfate | aq. NaOH | Water | Mixture of 1-methyl & 4-methyl | chemicalbook.com |

| Ethyl chloroacetate | NaOMe | Methanol (B129727) | N1-substituted | chemicalbook.com |

| Dihaloalkanes | K₂CO₃ | Acetone | N2-substituted often favored | nih.govnih.gov |

| Benzyl bromide | Na₂CO₃ | DMF | N2-substituted favored | mdpi.com |

Metalation Reactions for Further Functionalization

Direct C-H bond metalation followed by quenching with an electrophile is a powerful strategy for functionalizing heterocyclic rings. For the 1,2,4-triazole system, regioselective zincation or magnesiation can be achieved using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases. These reactions allow for the introduction of various functional groups under mild conditions.

While specific studies on 1H-1,2,4-triazole-5-sulfinate are not prevalent, research on related 1,2,4-triazoles demonstrates that metalation can occur at the C3 and C5 positions. The presence of the sulfinate group at C5 would likely preclude metalation at that site. Instead, it would be expected to direct deprotonation to the only available carbon, the C3 position. This would provide a direct route to 3,5-disubstituted 1,2,4-triazoles. The resulting organometallic intermediate can be trapped with a variety of electrophiles, enabling further functionalization of the triazole core.

Transformations of the Sulfinate Moiety

The sodium sulfinate group (-SO₂Na) at the C5 position is a key functional handle, offering a range of synthetic possibilities distinct from the triazole nitrogens.

Oxidation and Reduction Chemistry of the Sulfinate Group

The sulfinate group exists in an intermediate oxidation state for sulfur and can therefore undergo both oxidation and reduction.

Oxidation: Sulfinates are readily oxidized to their corresponding sulfonates (-SO₃R) or sulfonic acids (-SO₃H). This transformation is synthetically valuable as sulfonates are excellent leaving groups. A modern and mild method for this oxidation utilizes hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), in the presence of an alcohol. nih.gov This process is thought to proceed through a reactive sulfonium (B1226848) species that is subsequently trapped by the alcohol nucleophile. nih.gov Applying this to Sodium 1H-1,2,4-triazole-5-sulfinate would convert the sulfinate into a triazolyl sulfonate ester, a highly versatile intermediate.

Reduction: The reduction of sulfinates is less common but can be achieved under specific conditions. Strong reducing agents could potentially reduce the sulfinate to a sulfenate, a thiol, or even lead to complete removal of the sulfur group (desulfination). For example, studies on the reduction of ester groups on triazole rings have utilized sodium borohydride, though this is not directly applicable to the sulfinate itself. nih.govmdpi.com

Table 2: Potential Oxidation-Reduction Reactions of the Sulfinate Moiety

| Transformation | Reagent(s) | Product Functional Group | Citation |

| Oxidation | Hypervalent Iodine (III) / Alcohol | Sulfonate Ester (-SO₃R) | nih.gov |

| Oxidation | Strong Oxidizing Agents (e.g., H₂O₂) | Sulfonic Acid (-SO₃H) | nih.gov |

Role of the Sulfinate as a Leaving Group or Nucleophilic/Electrophilic Center

Nucleophilic Character: Sulfinate salts are effective nucleophiles, with the reaction typically occurring at the sulfur atom. This allows for the formation of new sulfur-carbon or sulfur-heteroatom bonds. For example, the sulfinate can react with alkyl halides to form sulfones.

Leaving Group Potential: The sulfinate anion itself is generally a poor leaving group in nucleophilic substitution reactions. However, its synthetic utility can be unlocked through a two-step process. First, the sulfinate is oxidized to a sulfonate as described previously (Section 4.2.1). The resulting sulfonate group is an excellent leaving group, comparable to tosylates or mesylates, and can be readily displaced by a wide variety of nucleophiles. This indirect strategy allows the C5 position of the triazole to be functionalized with carbon, nitrogen, oxygen, or other nucleophiles.

Furthermore, in the context of transition-metal-catalyzed cross-coupling reactions, aryl sulfinates can participate in reactions that involve the cleavage of the C-S bond, effectively acting as a leaving group under catalytic conditions. tandfonline.com

Desulfination Reactions and C-S Bond Cleavage

Desulfination involves the complete removal of the sulfinate group and cleavage of the carbon-sulfur bond, typically replacing it with a carbon-hydrogen bond. This transformation is valuable for removing the sulfur functionality after it has served its synthetic purpose.

While direct desulfination of 1H-1,2,4-triazole-5-sulfinate is not explicitly detailed in the literature, principles from related aryl sulfinate chemistry suggest possible routes. Such C-S bond cleavage can be promoted by transition metals or under reductive conditions. For instance, palladium-catalyzed reactions are known to proceed via the cleavage of C-S bonds in sulfur-containing compounds. researchgate.net Additionally, some aryl sulfonyl compounds can undergo nucleophilic C-S bond cleavage to release the corresponding sulfinate, indicating the lability of this bond under certain conditions. dntb.gov.ua These methods could potentially be adapted to achieve the desulfination of the triazole substrate, yielding the parent 1H-1,2,4-triazole ring.

Functionalization at Carbon Positions of the Triazole Ring

The carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient due to the presence of adjacent electronegative nitrogen atoms, making them susceptible to certain types of reactions. rsc.org The sulfinate group at C5 is a key functional handle that can be leveraged for various transformations.

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores. nih.gov In the context of the 1H-1,2,4-triazole system, the C3-H bond represents a prime target for such transformations. While specific studies on Sodium 1H-1,2,4-triazole-5-sulfinate are not prevalent, the general principles of C-H functionalization of 1,2,4-triazoles can be applied.

Palladium-catalyzed C-H arylation has been a key method for the functionalization of 1,2,4-triazoles. nih.gov These reactions typically involve the coupling of the triazole with aryl halides. The presence of the sulfinate group at the C5 position may influence the regioselectivity and reactivity of the C3-H bond. The electron-withdrawing nature of the sulfinate could potentially activate the C3-H bond towards certain catalytic cycles.

Copper-catalyzed reactions have also been employed for the C-H functionalization of triazole rings, offering an alternative to palladium-based systems. acs.orgnih.gov These methods often proceed through different mechanisms and can provide complementary reactivity.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. The 1H-1,2,4-triazole-5-sulfinate system offers a versatile platform for such transformations, primarily through reactions involving the sulfinate moiety.

Desulfinative Cross-Coupling Reactions:

Aryl and heteroaryl sulfinates have emerged as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This desulfinative coupling approach provides a powerful method for the formation of biaryl and heteroaryl-aryl linkages. In this context, Sodium 1H-1,2,4-triazole-5-sulfinate can be envisioned as a key building block.

The general mechanism for the palladium-catalyzed desulfinative cross-coupling of a heteroaryl sulfinate with an aryl halide is well-studied. acs.org The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the sulfinate salt and reductive elimination to afford the coupled product. A base, such as potassium carbonate, is often crucial for the reaction's success. acs.org

The scope of this reaction is broad, tolerating a wide range of functional groups on both the aryl halide and the heteroaryl sulfinate. acs.orgnih.gov This allows for the synthesis of a diverse library of C5-arylated 1,2,4-triazoles from Sodium 1H-1,2,4-triazole-5-sulfinate.

| Catalyst System | Coupling Partner | Product Type | Key Features |

| Pd(0)/Ligand | Aryl/Heteroaryl Halides | C5-Aryl/Heteroaryl-1,2,4-triazoles | Broad scope, good functional group tolerance. nih.gov |

| Nickel/Photoredox | Aryl/Heteroaryl/Vinyl Halides | C5-Aryl/Heteroaryl/Vinyl-1,2,4-triazoles | Room temperature reaction, suitable for less reactive chlorides. nih.gov |

This table is based on the general reactivity of aryl and heteroaryl sulfinates and is expected to be applicable to Sodium 1H-1,2,4-triazole-5-sulfinate.

Synthesis of Complex Architectures and Conjugates Utilizing the Triazole-Sulfinate Scaffold

The ability to functionalize the 1H-1,2,4-triazole-5-sulfinate scaffold at multiple positions makes it an attractive building block for the synthesis of complex molecular architectures and conjugates.

The sulfinate group can be converted into a sulfone, which is a valuable functional group in medicinal chemistry. nih.gov For instance, sulfides derived from 1,2,4-triazole-3-thiol can be oxidized to the corresponding sulfones. nih.gov A similar transformation of the sulfinate group at C5 could provide access to 5-sulfonyl-1,2,4-triazoles, which have been synthesized through other routes, such as the three-component reaction of ketones, sodium sulfinates, and azides. nih.gov

Furthermore, the triazole ring itself can be a platform for constructing more elaborate structures. For example, the nitrogen atoms of the triazole can be alkylated or arylated, and the C3 position can be functionalized as described previously. nih.gov This multi-faceted reactivity allows for the incorporation of the triazole-sulfinate motif into larger molecules, such as peptides, natural product analogues, and other biologically active compounds. nih.gov

The synthesis of molecular conjugates, where two or more distinct molecular entities are linked together, is a powerful strategy in drug discovery. The 1,2,4-triazole-5-sulfinate unit can serve as a versatile linker or a core component in such conjugates. For instance, a 1,2,4-triazole linked to a 1,2,3-triazole has been synthesized and shown to possess anticancer activity. nih.gov The desulfinative coupling methodology allows for the direct attachment of the 1,2,4-triazole ring to other heterocyclic systems or functional molecules.

| Synthetic Strategy | Resulting Architecture/Conjugate | Potential Applications |

| Desulfinative coupling with functionalized aryl halides | Biologically active molecule-triazole conjugates | Targeted drug delivery, dual-action therapeutics |

| Conversion to sulfone and further functionalization | Complex sulfonyl-triazole derivatives | Medicinal chemistry, materials science |

| Combination of C-H functionalization and N-alkylation | Densely functionalized triazole scaffolds | Library synthesis for drug screening |

This table illustrates potential synthetic pathways and applications based on the known reactivity of the 1,2,4-triazole and sulfinate functionalities.

Computational and Theoretical Investigations of Sodium 1h 1,2,4 Triazole 5 Sulfinate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed analysis of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms, and to calculate various electronic properties. researchgate.net

A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to FMO theory, the distribution and energy of these orbitals are key to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. acs.org

From the HOMO and LUMO energy levels, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Soft molecules are generally more reactive. acs.org

While specific FMO data for Sodium 1H-1,2,4-triazole-5-sulfinate is unavailable, studies on related 1,2,4-triazole (B32235) derivatives provide representative values for these quantum chemical parameters.

Table 1: Representative Quantum Chemical Parameters for 1,2,4-Triazole Derivatives Calculated via DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) | Source |

| 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione | -6.04 | -1.72 | 4.32 | 2.16 | 0.23 | researchgate.net |

| 4,5-diphenyl-4H-1,2,4-triazole-3-thione | -6.11 | -1.82 | 4.29 | 2.15 | 0.23 | researchgate.net |

| 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol | -6.44 | -1.85 | 4.59 | 2.30 | 0.22 | researchgate.net |

The distribution of electron density within a molecule is fundamental to its chemical behavior, particularly its non-covalent interactions. Quantum chemical calculations can determine the partial atomic charges on each atom, providing a quantitative measure of local electronic effects. Methods like Natural Bond Orbital (NBO) analysis are commonly used to derive these charges. researchgate.net

A more visual tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using color-coding to indicate regions of different electrostatic potential. nih.gov

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (e.g., lone pairs on nitrogen or oxygen atoms).

Blue regions indicate positive electrostatic potential, which is electron-poor and characteristic of electrophilic sites (e.g., hydrogen atoms attached to electronegative atoms).

Green regions represent neutral or weakly polarized areas.

For 1,2,4-triazole derivatives, MEP analyses consistently show regions of strong negative potential around the nitrogen atoms of the triazole ring, identifying them as primary sites for electrophilic attack and coordination to cations like sodium. nih.govresearchgate.net The hydrogen atom on the N1 position, conversely, is a site of positive potential. In Sodium 1H-1,2,4-triazole-5-sulfinate, the oxygen atoms of the sulfinate group would also be expected to show significant negative potential, making them key sites for interaction with the sodium cation.

The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the labile proton. The main tautomers are 1H, 2H, and 4H-1,2,4-triazole. Theoretical calculations are essential for determining the relative stability of these tautomers by computing their ground-state energies. researchgate.netnih.gov

Numerous computational studies have concluded that for the unsubstituted 1,2,4-triazole, the 1H-tautomer is the most stable form, a finding supported by experimental evidence. nih.govnih.gov The relative stability can be influenced by substituents and the surrounding environment (e.g., solvent effects). A key study on sodium 1,2,4-triazolate investigated its tautomers and found that the presence of the sodium ion and the modeling of an aqueous environment are critical for accurate predictions. nih.gov The calculations confirmed the stability of the 1H-tautomer in the sodium salt form. This preference is crucial as the tautomeric form of a molecule dictates its geometry, electronic properties, and hydrogen-bonding capabilities, which in turn affect its biological and chemical reactivity.

Table 2: Calculated Relative Stabilities of 1,2,4-Triazole Tautomers Note: Data is generalized from studies on 1,2,4-triazole and its simple derivatives.

| Tautomer | Relative Energy (kJ/mol) | Stability Order | Source |

| 1H-1,2,4-triazole | 0 (Reference) | 1 (Most Stable) | nih.govnih.gov |

| 4H-1,2,4-triazole | > 0 | 2 | nih.govnih.gov |

| 2H-1,2,4-triazole | > Energy of 4H | 3 (Least Stable) | nih.gov |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Quantum chemical calculations are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. The comparison between calculated and experimental spectra serves as a powerful validation of the computed molecular structure. researchgate.net

DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net The calculated frequencies often have a systematic error compared to experimental values, but this can be corrected using scaling factors, leading to a reliable assignment of the vibrational bands observed in experimental IR and Raman spectra. nih.gov For sodium 1,2,4-triazolate, a detailed study successfully correlated the experimental IR and Raman spectra with DFT calculations, considering the effects of tautomerism and hydration. nih.gov Such analysis allows for the unambiguous assignment of complex vibrational modes, such as ring stretching and deformation, and the vibrations of substituent groups like the sulfinate.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Visible absorption spectra. researchgate.net This method provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, often involving transitions from the HOMO to the LUMO.

Table 3: Example Correlation of Experimental and Calculated Vibrational Frequencies for a 1,2,4-Triazole Derivative Note: Data is for the related molecule 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FT-IR) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Assignment | Source |

| N-H stretch | 3086 | 3125 | Triazole N-H stretching | researchgate.net |

| C-H stretch | 3030 | 3069 | Pyridine C-H stretching | researchgate.net |

| C=N stretch | 1614 | 1611 | Ring C=N stretching | researchgate.net |

| Ring stretch | 1502 | 1500 | Triazole/Pyridine ring stretching | researchgate.net |

| C-S stretch | 727 | 730 | Thiol C-S stretching | researchgate.net |

Mechanistic Studies of Key Reactions Involving the Triazole-Sulfinate System

Theoretical calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. This allows for the determination of activation barriers and reaction energies, providing a kinetic and thermodynamic profile of the reaction.

For a molecule like Sodium 1H-1,2,4-triazole-5-sulfinate, mechanistic studies could explore several key reaction types. The sulfinate group (R-SO₂⁻) is known to be a good nucleophile and can participate in various reactions. For example, computational studies could model its S-alkylation or S-arylation.

Furthermore, reactions involving sodium sulfinates as reagents are well-documented. A Lewis acid-catalyzed cyclization for synthesizing 3-sulfonylated benzofurans proceeds via a sulfa-Michael addition initiated by the sulfite (B76179) ion. acs.org Another relevant reaction is the copper-catalyzed three-component synthesis of 4-sulfonyl-1,2,3-triazoles from ketones, sodium sulfinates, and azides. nih.gov DFT calculations for such systems help to identify plausible intermediates and transition states, explaining the observed regioselectivity and product distribution. acs.org For the triazole-sulfinate system, theoretical studies could investigate its participation in similar cycloaddition or substitution reactions, clarifying the role of both the triazole ring and the sulfinate functional group.

Advanced Analytical Methodologies for Sulfinate Compounds General Applicability

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for separating complex mixtures. For sulfinate compounds, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized, though the latter typically requires chemical modification of the analyte.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and polar compounds like sulfinates. researchgate.net The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Stationary Phases: Reversed-phase (RP) chromatography is commonly used for ionic surfactants and related compounds. nih.gov Columns with non-polar stationary phases, such as C8 or C18 alkyl chains, are frequently applied. nih.gov For separating a wider range of phenolic compounds and their sulfated metabolites, various stationary phases including monolithic C18, C18 Polar, and pentafluorophenyl (PFP) have been tested, with the PFP phase showing excellent performance in combination with a methanol (B129727)/acetate buffer mobile phase. mdpi.com

Mobile Phases: The mobile phase composition is critical for retaining and eluting polar analytes. A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govpnrjournal.com To improve peak shape and retention for ionic compounds, buffers or ion-pairing reagents are often added. For instance, methods have been developed using mobile phases containing N-methylpyridinium iodide to form ion-pair complexes with sulfonate surfactants, enabling their detection with a standard UV detector. nih.govresearchgate.net The pH and buffer capacity of the mobile phase can strongly influence separation results. mdpi.com

Detection: UV detection is a common choice, particularly if the sulfinate contains a chromophore. nih.gov For compounds lacking a strong UV chromophore, indirect photometric detection can be employed. nih.govresearchgate.net For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govepa.gov This technique offers excellent quantification limits, with one study on the 1,2,4-triazole (B32235) metabolite reaching a limit of quantification (LOQ) of 1.1 μg kg⁻¹ in soil. nih.gov

Table 1: Example HPLC Method Parameters for Related Compounds

| Analyte Type | Column (Stationary Phase) | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Sulfonate Surfactants | Reversed-Phase (C8 or C18) | Acetonitrile/Water with N-methylpyridinium iodide (0.1 - 0.25 mM) | UV (Indirect Photometric Detection) | nih.govresearchgate.net |

| Sulfonate Esters | Inertsil ODS 3V (C18) | Gradient of 0.10% orthophosphoric acid in water and acetonitrile | Not Specified (likely UV) | pnrjournal.com |

| 1,2,4-Triazole | Primesep 100 (Mixed-Mode) | Isocratic mixture of Water, Acetonitrile, and Sulfuric acid | UV | sielc.com |

| Sulfated Phenols | Pentafluorophenyl (PFP) | Gradient of 10 mM Acetate Buffer and Methanol | Photodiode-Array (PDA) | mdpi.com |

| 1,2,4-Triazole | Hypercarb HPLC column | Not specified | LC-MS/MS | epa.gov |

Gas chromatography (GC) is a powerful technique for separating volatile compounds. silcotek.com However, sulfinates are salts and are thus non-volatile, making them unsuitable for direct GC analysis. researchgate.net To analyze these compounds using GC, a chemical derivatization step is necessary to convert the polar, non-volatile sulfinate into a more volatile and thermally stable derivative. youtube.comsigmaaldrich.com

Derivatization: Derivatization modifies the analyte's functional groups, reducing polarity and increasing volatility. youtube.com Common derivatization reactions include:

Silylation: This process replaces active hydrogen atoms in polar functional groups (like those found in acids or amines) with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The reaction must often be optimized for temperature and time to ensure completion. youtube.com

Alkylation/Esterification: This involves converting carboxylic acids or other acidic groups into their corresponding esters. For example, free fatty acids can be converted to fatty acid methyl esters (FAMEs) for GC analysis. youtube.com Reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) can be used for online automated derivatization. nih.gov

The choice of derivatization reagent depends on the functional groups present in the molecule. gcms.cz The process not only enhances volatility but can also improve peak shape and detector response. gcms.cz

Table 2: Common Derivatization Approaches for GC Analysis

| Derivatization Type | Common Reagent(s) | Target Functional Groups | Purpose | Reference |

|---|---|---|---|---|

| Silylation | BSTFA, HMDS, TMCS | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | Increase volatility and thermal stability by replacing active hydrogens. | youtube.comsigmaaldrich.com |

| Alkylation / Esterification | TMSH, Boron trifluoride in methanol (BF3-MeOH) | Carboxylic Acids, Fatty Acids | Convert acids to more volatile esters (e.g., methyl esters). | youtube.comnih.gov |

| Acylation | Acid Anhydrides, Acyl Halides | Amines, Phenols | Introduce an acyl group to reduce polarity. | gcms.cz |

Strategies for Sample Preparation and Mitigation of Matrix Effects in Sulfinate Analysis

Analyzing sulfinates in complex samples like soil, wastewater, or biological tissues requires a robust sample preparation protocol to isolate the analyte of interest and remove interfering substances. mdpi.comorganomation.com Failure to do so can lead to a phenomenon known as the matrix effect, which significantly impacts the accuracy and reliability of quantitative analysis, especially in LC-MS. nih.govresearchgate.net

Sample Preparation Techniques: The primary goals of sample preparation are to eliminate matrix interferences and pre-concentrate the analyte. mdpi.com

Liquid-Liquid Extraction (LLE): A traditional method where analytes are partitioned from an aqueous sample into a water-immiscible organic solvent. mdpi.comorganomation.com While widely used, it can be time-consuming and require large volumes of solvent. mdpi.com

Solid-Phase Extraction (SPE): A more modern and efficient technique that has largely replaced LLE in many labs. mdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away, after which the analyte is eluted with a small volume of solvent. mdpi.comresearchgate.net This provides high enrichment factors and cleaner extracts. mdpi.com

QuEChERS: Standing for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method involves an extraction step with a solvent and salts, followed by a dispersive SPE (d-SPE) cleanup step. researchgate.net It has been shown to be effective in reducing matrix effects for pesticide analysis in complex food matrices like chives. mdpi.com

Mitigation of Matrix Effects: The matrix effect is the alteration (suppression or enhancement) of the analyte's ionization efficiency in an MS source due to co-eluting compounds from the sample matrix. nih.govresearchgate.net

Chromatographic Separation: Improving the separation of the analyte from matrix components is a primary strategy. This can involve adjusting the mobile phase gradient or using a different column chemistry. nih.gov

Sample Clean-up: More rigorous clean-up using techniques like SPE with specific sorbents (e.g., graphitized carbon black) can remove problematic interferences. mdpi.com

Calibration Strategies: When matrix effects cannot be eliminated, they can be compensated for. Using matrix-matched calibration standards (where standards are prepared in a blank matrix extract) is a common approach. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS) that behaves identically to the analyte during extraction, chromatography, and ionization is considered the gold standard for correcting both matrix effects and recovery losses. nih.gov

Development of Specialized Detection Systems for Sulfur-Containing Compounds

Given that Sodium 1H-1,2,4-triazole-5-sulfinate is a sulfur-containing compound, specialized detectors that offer high selectivity and sensitivity for sulfur are invaluable, particularly in GC analysis.

Sulfur Chemiluminescence Detector (SCD): The SCD is a highly specific and sensitive detector for sulfur compounds. labx.comchromatographyonline.com It operates by combusting sulfur-containing compounds to form sulfur monoxide (SO), which then reacts with ozone in a reaction chamber. srainstruments.com This reaction produces light (chemiluminescence) that is detected by a photomultiplier tube. srainstruments.com The SCD offers an equimolar response, meaning its signal is directly proportional to the mass of sulfur entering the detector, regardless of the compound's structure. silcotek.comsrainstruments.com It boasts picogram-level detection limits and is not susceptible to quenching from co-eluting hydrocarbons, a common issue with other sulfur detectors. silcotek.comsrainstruments.com

Pulsed Flame Photometric Detector (PFPD): The PFPD is an advancement of the traditional Flame Photometric Detector (FPD). It provides enhanced sensitivity and selectivity for sulfur (and phosphorus) compounds. The detector uses a hydrogen-rich flame where sulfur compounds emit light at specific wavelengths. The pulsed nature of the flame allows for time-gated signal processing, which discriminates the sulfur emission from background flame emissions, thereby improving selectivity against hydrocarbons. scioninstruments.com

Electrochemical Detector (ED): These detectors are used in some auto-GC systems for monitoring specific sulfur compounds like hydrogen sulfide. chromatotec.com The detection principle involves an electrochemical reaction between the sulfur compounds and an electrolyte in a wet cell, generating a specific and linear signal. chromatotec.com

Atomic Emission Detector (AED): While less common, the AED can detect almost all elements, including sulfur. It works by decomposing eluting compounds in a high-energy microwave-powered plasma and measuring the characteristic atomic emission lines for each element.

Table 3: Comparison of Specialized Sulfur Detectors for GC

| Detector | Principle of Operation | Key Advantages | Common Applications | Reference |

|---|---|---|---|---|

| Sulfur Chemiluminescence Detector (SCD) | Combustion to SO, followed by chemiluminescent reaction with ozone. | Extremely high selectivity and sensitivity (ppb levels); equimolar response; no hydrocarbon quenching. | Petrochemical analysis, environmental monitoring, food and beverage flavor analysis. | labx.comchromatographyonline.comsrainstruments.com |

| Pulsed Flame Photometric Detector (PFPD) | Emission of light from sulfur species in a pulsed hydrogen-rich flame. | Good sensitivity (low ppb); high selectivity over hydrocarbons. | Analysis of sulfur compounds in natural gas and petroleum products. | silcotek.comscioninstruments.com |

| Electrochemical Detector (ED) | Electrochemical reaction between sulfur compounds and a specific electrolyte. | Specific and linear for targeted compounds (e.g., H₂S); suitable for process monitoring. | Online monitoring of H₂S, total sulfur, and total organic sulfur in gaseous fuels. | chromatotec.com |

Applications in Advanced Chemical Synthesis and Materials Science Research Focus

Sodium 1H-1,2,4-triazole-5-sulfinate as a Key Synthetic Intermediate

Sodium sulfinates (RSO₂Na) are highly valued in organic synthesis as versatile precursors for the construction of organosulfur compounds, particularly sulfones. rsc.org The primary application of Sodium 1H-1,2,4-triazole-5-sulfinate is as a stable and effective intermediate for the synthesis of 5-sulfonyl-1,2,4-triazole derivatives. The sulfinate moiety is readily oxidized to the corresponding sulfone (—SO₂R') or can participate in various coupling reactions to form C-S bonds.

Research has demonstrated practical, copper-catalyzed three-component reactions involving aromatic ketones, sodium sulfinates, and organic azides to produce 4-sulfonyl-1,2,3-triazoles. mdpi.com This methodology highlights the utility of sodium sulfinates in one-pot sequences to generate complex sulfonyl-heterocycles. By analogy, Sodium 1H-1,2,4-triazole-5-sulfinate can be employed as a key synthon in similar multicomponent reactions to access a diverse range of 5-sulfonyl-1,2,4-triazole structures.

Furthermore, metal-free protocols have been developed for the highly regioselective N-sulfonylation of NH-1,2,3-triazoles using sodium sulfinates in the presence of molecular iodine. rsc.org This transformation, which yields N-sulfonyl triazoles, showcases the sulfinate salt's role as a potent sulfonylating agent for N-heterocycles. rsc.org This established reactivity underscores the potential of Sodium 1H-1,2,4-triazole-5-sulfinate to act as an intramolecular sulfonylating agent or to participate in intermolecular reactions to generate a variety of sulfonylated compounds, which are themselves valuable in medicinal chemistry and materials science.

| Transformation | Reagents/Catalyst | Product Type | Significance |

| Oxidative Sulfonylation | Aromatic Ketones, Azides / Cu(II)Cl₂ | 4-Sulfonyl-1,2,3-triazoles | Demonstrates use of sulfinates in multicomponent reactions to form sulfonyl-heterocycles. mdpi.com |

| N-Sulfonylation | NH-1,2,3-triazoles / I₂ | N²-Sulfonyl triazoles | Metal-free method for creating N-S bonds, highlighting sulfinates as sulfonylating agents. rsc.org |

Building Block for the Construction of Complex Heterocyclic Systems

While direct examples starting from Sodium 1H-1,2,4-triazole-5-sulfinate are not extensively documented, the chemistry of the isomeric N-sulfonyl-1,2,3-triazoles provides a powerful blueprint for its potential applications. N-sulfonyl-1,2,3-triazoles, which can be synthesized from the corresponding NH-triazoles and sodium sulfinates, are not merely stable end-products; they are valuable precursors to highly reactive α-imino rhodium carbene intermediates. rsc.orgresearchgate.net These intermediates are exceptionally useful for constructing complex heterocyclic systems. researchgate.net

Upon treatment with rhodium(II) catalysts, N-sulfonyl-1,2,3-triazoles undergo a denitrogenation reaction to form these versatile α-imino carbenes. researchgate.net These reactive species can then participate in a range of transformations:

Transannulation with Nitriles: In a notable reaction, the rhodium iminocarbenoids react with various nitriles to produce highly substituted imidazoles in good to excellent yields. nih.govacs.org This process can even be performed as a one-pot, two-step synthesis starting from the corresponding azide (B81097) and alkyne to first form the sulfonyl triazole, which is then converted to the imidazole (B134444) without isolation. acs.org

Annulation Reactions: The α-imino carbenes can react with β-enaminones to afford either trisubstituted imidazoles or pyrroles, depending on the substrate. researchgate.net Similarly, reactions with ortho-vinylanilines lead to the diastereoselective synthesis of indolines. researchgate.net

Asymmetric Cyclopropanation: These carbenes react with olefins to produce cyclopropanes with high yield and excellent diastereo- and enantioselectivity, demonstrating their utility in asymmetric synthesis. nih.gov

By oxidizing Sodium 1H-1,2,4-triazole-5-sulfinate to its corresponding 5-sulfonyl derivative, it is plausible that this compound could serve as a precursor to analogous reactive intermediates, thereby providing a novel pathway to a wide variety of complex, nitrogen-containing heterocyclic systems.

| Precursor | Catalyst | Reactant | Resulting Heterocycle/Product | Yield |

| 1-Sulfonyl-1,2,3-triazole | Rh₂(Oct)₄ | Benzonitrile | N-Tosyl Imidazole | 82% acs.org |

| 1-Sulfonyl-1,2,3-triazole | Rh₂(OAc)₄ | β-enaminone | Trisubstituted Imidazole/Pyrrole | Good to Excellent researchgate.net |

| 1-Sulfonyl-1,2,3-triazole | Rh₂(S-NTTL)₄ | Styrene | Cyclopropane Carboxaldehyde | 95% nih.gov |

| 1-Sulfonyl-1,2,3-triazole | Rh₂(OAc)₄ | o-Vinylaniline | Indoline | Good to Excellent researchgate.net |

Integration into Metal-Organic Coordination Chemistry and Ligand Design

The structural features of the 1,2,4-triazole-5-sulfinate anion make it an excellent candidate for ligand design in coordination chemistry. The 1,2,4-triazole (B32235) ring offers multiple nitrogen atoms (at the N1, N2, and N4 positions) as potential donor sites, while the sulfinate group provides oxygen donors. This multi-dentate character allows the ligand to bridge multiple metal centers, facilitating the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net

Research on structurally related sulfonate-functionalized 1,2,4-triazole ligands demonstrates this potential. A water-based synthesis has been developed for 4-(1,2,4-triazol-4-yl)benzenesulfonate and 4-(1,2,4-triazol-4-yl)ethanesulfonate. rsc.org When reacted with cadmium(II) salts, these ligands form novel two-dimensional (2D) coordination networks. rsc.org In these structures, the cadmium ions are bridged by both chloride ions and the triazole-sulfonate ligands, which coordinate in a bis-bidentate fashion using the N1 and N2 atoms of the triazole ring and two oxygen atoms from the sulfonate group. rsc.org

The ability of the triazole unit to act as a bridging ligand is a well-established principle in the design of MOFs. rsc.orgnih.gov The addition of the sulfinate/sulfonate functional group provides a secondary, robust coordination site, enabling the formation of higher-dimensional networks with tailored properties, such as specific porosity for gas adsorption or photoluminescence. rsc.orgresearchgate.net Therefore, Sodium 1H-1,2,4-triazole-5-sulfinate is a promising building block for designing multifunctional MOFs.

| Ligand | Metal Ion | Coordination Mode | Resulting Structure |

| 4-(1,2,4-triazol-4-yl)benzenesulfonate | Cd(II) | Bis-bidentate (N1, N2 of triazole; 2 O of sulfonate) | 2D Coordination Network rsc.org |

| 4-(1,2,4-triazol-4-yl)ethanesulfonate | Cd(II) | Bis-bidentate (N1, N2 of triazole; 2 O of sulfonate) | 2D Coordination Network rsc.org |

| 1-[3′-(1,2,4-triazol-4-yl)propyl]tetrazole | Cu(II) | Bridging bis-monodentate (triazole and tetrazole units) | 3D Metal-Organic Framework rsc.org |

Precursor for the Development of Novel Functional Materials

The versatility of Sodium 1H-1,2,4-triazole-5-sulfinate as a synthetic intermediate and a coordination ligand directly translates into its role as a precursor for a diverse range of functional materials.

Energetic Materials: The field of energetic materials continuously seeks novel nitrogen-rich heterocyclic building blocks. frontiersin.orgnih.gov The combination of a high-nitrogen 1,2,4-triazole ring with an oxygen-rich sulfinate or sulfone group makes this scaffold a promising candidate for the design of new energetic materials with a favorable balance of performance and stability. frontiersin.org

Pharmaceutical and Agrochemical Scaffolds: Triazole derivatives are core components of numerous pharmaceuticals and agrochemicals, including many widely used antifungal agents. nih.govnih.gov The ability to use the sulfinate group as a synthetic handle to introduce sulfonyl groups or to build more complex heterocyclic systems (as discussed in 7.1 and 7.2) provides a clear pathway for the development of new bioactive molecules with potentially improved efficacy or novel mechanisms of action. nih.govorganic-chemistry.org

Functional Polymers and MOFs: As established in section 7.3, the compound is a precursor for creating advanced coordination polymers and MOFs. These materials have wide-ranging applications in gas storage and separation, catalysis, and sensing. nih.govresearchgate.net The incorporation of the sulfonate group, derived from the sulfinate, can impart specific functionalities, such as hydrophilicity or selective binding sites, into the framework. rsc.org

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthesis Routes

The future synthesis of Sodium 1H-1,2,4-triazole-5-sulfinate will likely prioritize environmentally friendly and efficient methodologies. nih.govrsc.org Green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.gov

Current research on triazole synthesis has highlighted several green approaches that could be adapted for this specific compound. nih.gov These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of eco-friendly solvents. mdpi.com One-pot multicomponent reactions, a hallmark of green chemistry, could offer an efficient pathway to the target molecule, potentially from simple starting materials in a single, atom-economical step. organic-chemistry.org The use of recyclable catalysts, such as copper-based systems, has also been shown to be effective in the synthesis of triazole derivatives. frontiersin.org

Future research could explore a one-pot synthesis of 1,2,4-triazoles from nitriles and amides using a copper catalyst and oxygen as a green oxidant. frontiersin.org Another avenue for investigation is the use of electrochemical methods, which can offer a clean and controlled way to drive the necessary chemical transformations. organic-chemistry.org

| Proposed Green Synthesis Method | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. mdpi.com | Optimization of microwave parameters (temperature, pressure, time) for the specific triazole-sulfinate synthesis. |

| One-Pot Multicomponent Reaction | High atom economy, reduced waste, simplified purification. organic-chemistry.org | Design of a convergent reaction sequence combining triazole formation and sulfinate installation. |

| Recyclable Catalysis | Lower environmental impact, reduced cost. frontiersin.org | Development of robust and easily separable catalysts for the key synthetic steps. |

| Electrochemical Synthesis | High selectivity, mild reaction conditions, avoidance of harsh chemical oxidants/reductants. organic-chemistry.org | Investigation of suitable electrode materials and reaction conditions for the electrochemical formation of the target compound. |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The dual functionality of Sodium 1H-1,2,4-triazole-5-sulfinate, possessing both a triazole ring and a sulfinate group, suggests a rich and largely unexplored reactivity profile. Sodium sulfinates are known to be versatile reagents in organic synthesis, capable of acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.govsemanticscholar.org

Future research should focus on harnessing the unique reactivity of the sulfinate moiety in this specific heterocyclic context. This could involve its use in radical reactions, where sodium sulfinates are known to be effective precursors for sulfonyl radicals. semanticscholar.org These radicals could then participate in a variety of carbon-sulfur bond-forming reactions.

Photoredox catalysis is another promising area for exploration. Visible-light-induced transformations of sodium sulfinates have been shown to be a powerful tool for organic synthesis. researchgate.net Applying these methods to Sodium 1H-1,2,4-triazole-5-sulfinate could lead to novel, light-driven chemical transformations. Furthermore, the electrochemical properties of both the triazole ring and the sulfinate group could be exploited to develop new synthetic methodologies. nih.gov

The 1,2,4-triazole (B32235) ring itself can participate in various reactions, including N-alkylation and N-arylation, which could be used to further modify the molecule. nih.gov The interplay between the reactivity of the triazole and the sulfinate group is a key area for future investigation.

| Reactivity Type | Potential Transformations | Research Focus |

| Radical Chemistry | C-S bond formation, addition to multiple bonds. semanticscholar.org | Generation of the triazole-sulfonyl radical and its subsequent reactions with various organic substrates. |

| Photoredox Catalysis | Light-driven C-S bond formation, functionalization of the triazole ring. researchgate.net | Screening of photocatalysts and light sources to enable novel transformations of the target compound. |

| Electrochemistry | Electrosynthesis of derivatives, mechanistic studies. nih.gov | Investigation of the electrochemical oxidation and reduction of Sodium 1H-1,2,4-triazole-5-sulfinate. |

| Triazole Ring Chemistry | N-alkylation, N-arylation, cycloaddition reactions. nih.gov | Exploring the functionalization of the triazole ring while preserving or strategically transforming the sulfinate group. |

Application of Advanced In Situ and Operando Characterization Techniques

A deep understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of Sodium 1H-1,2,4-triazole-5-sulfinate is crucial for optimizing existing methods and discovering new reactivity. Advanced in situ and operando characterization techniques will be invaluable in this pursuit.

In situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to monitor the progress of a reaction in real-time, providing valuable information about the formation of intermediates and byproducts. africanjournalofbiomedicalresearch.com This would be particularly useful for studying the complex reaction mixtures that may be involved in the one-pot synthesis of the target compound.

Operando spectroscopy, which involves characterizing a catalytic system while it is active, could be employed to study the role of catalysts in the synthesis of Sodium 1H-1,2,4-triazole-5-sulfinate. For example, operando Raman or X-ray absorption spectroscopy could provide insights into the structure and oxidation state of a copper catalyst during a reaction. The use of advanced mass spectrometry techniques can also aid in the detection and characterization of transient reaction intermediates.

The application of these advanced analytical techniques will enable a more rational approach to the development of synthetic methods and a deeper understanding of the fundamental chemistry of this intriguing molecule.

| Characterization Technique | Information Gained | Potential Application |

| In situ FTIR/NMR Spectroscopy | Real-time monitoring of reactant consumption and product/intermediate formation. africanjournalofbiomedicalresearch.com | Mechanistic studies of the synthesis and derivatization of Sodium 1H-1,2,4-triazole-5-sulfinate. |

| Operando Spectroscopy | Understanding the structure and function of catalysts under reaction conditions. | Elucidating the role of catalysts in the green synthesis of the target compound. |

| Advanced Mass Spectrometry | Detection and identification of transient intermediates and low-concentration species. | Unraveling complex reaction pathways and identifying key reactive species. |

Computational Design and Targeted Synthesis of Novel Derivatives

Computational chemistry offers a powerful tool for the rational design of novel derivatives of Sodium 1H-1,2,4-triazole-5-sulfinate with tailored properties. Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. acs.org This information can guide the targeted synthesis of new compounds with desired characteristics.

For instance, computational screening could be used to identify potential applications for this molecule, such as in materials science or medicinal chemistry. The 1,2,4-triazole scaffold is a known pharmacophore in many biologically active compounds, and the addition of a sulfinate group could lead to novel biological activities. nih.govresearchgate.net Molecular docking studies could be used to predict the binding of potential derivatives to biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to correlate the structural features of a series of derivatives with their observed properties, providing a predictive model for the design of new and improved compounds. The insights gained from these computational studies will be instrumental in guiding the synthetic efforts towards the creation of novel and functional molecules based on the Sodium 1H-1,2,4-triazole-5-sulfinate scaffold.

| Computational Method | Application | Research Goal |

| Density Functional Theory (DFT) | Prediction of molecular properties (electronic structure, reactivity, spectra). acs.org | To understand the fundamental chemistry of the target compound and guide the design of new derivatives. |

| Molecular Docking | Prediction of binding to biological targets. nih.gov | To explore the potential of derivatives as therapeutic agents. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with observed properties. | To develop predictive models for the rational design of new functional molecules. |

Q & A

Q. What established synthetic protocols are recommended for Sodium 1H-1,2,4-triazole-5-sulfinate, and how can reaction parameters be optimized for high purity?

Sodium 1H-1,2,4-triazole-5-sulfinate is typically synthesized via nucleophilic substitution reactions under basic conditions. For example, substituting a triazole moiety with a sulfinate group (as seen in analogous triazole derivatives) requires optimizing parameters such as reaction temperature (e.g., 60–80°C), base concentration (e.g., NaOH or K₂CO₃), and solvent polarity. Post-synthesis purification via recrystallization or column chromatography is critical to achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural and chemical purity of Sodium 1H-1,2,4-triazole-5-sulfinate?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the triazole ring.

- FT-IR for identifying sulfinate (-SO₂⁻) and triazole ring vibrations.

- HPLC with UV detection to assess purity, using mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid.

- X-ray crystallography (via SHELX programs) for unambiguous structural determination .

Q. What are the best practices for handling and storing Sodium 1H-1,2,4-triazole-5-sulfinate to ensure stability?

Store the compound in airtight, light-resistant containers at 0–6°C to prevent degradation. Use desiccants (e.g., silica gel) to mitigate hygroscopic effects. For solutions, prepare fresh or freeze aliquots at -20°C in inert buffers (e.g., phosphate-buffered saline) .

Advanced Research Questions

Q. How can density functional theory (DFT) be utilized to model the electronic properties of Sodium 1H-1,2,4-triazole-5-sulfinate, and what exchange-correlation functionals are recommended?

Hybrid functionals like B3LYP, which incorporate exact exchange terms, are recommended for predicting thermochemical properties (e.g., bond dissociation energies, redox potentials). Basis sets such as 6-311+G(d,p) yield accurate geometries and electronic spectra. DFT can also predict reaction pathways for sulfinate group participation in coordination chemistry .

Q. What strategies should be employed to address discrepancies in reported biological activities of Sodium 1H-1,2,4-triazole-5-sulfinate derivatives?

Conduct a systematic meta-analysis of:

- Experimental conditions : Buffer pH, incubation time, and cell line variability.

- Control assays : Compare with known sulfonamide inhibitors (e.g., celecoxib derivatives) to validate activity.

- Statistical rigor : Use ANOVA with post-hoc tests to assess significance thresholds. Cross-validate findings via orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. In crystallographic studies of Sodium 1H-1,2,4-triazole-5-sulfinate complexes, what software and refinement approaches yield reliable structural data?

The SHELX suite (SHELXL/SHELXS) is robust for refining high-resolution (<1.5 Å) data. Key steps include:

Q. How can researchers design experiments to evaluate the anti-proliferative activity of Sodium 1H-1,2,4-triazole-5-sulfinate derivatives?

Use a tiered approach:

- In vitro screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Target identification : Molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2).

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) and cell-cycle arrest analysis via flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.